Ngp-msh is derived from the natural peptide alpha-melanocyte stimulating hormone, which is secreted by the pituitary gland and produced through the cleavage of pro-opiomelanocortin (POMC). The classification of Ngp-msh falls under the category of neuropeptides and it specifically targets melanocortin receptors, which are G-protein coupled receptors involved in various signaling pathways related to pigmentation and appetite regulation .
The synthesis of Ngp-msh typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. Key parameters in the synthesis include:
The synthesis process may also involve post-translational modifications such as acetylation at the N-terminus or amidation at the C-terminus to enhance stability and biological activity .
Ngp-msh's molecular structure shares similarities with alpha-melanocyte stimulating hormone, characterized by its specific amino acid sequence. The 13 amino acids form an amphipathic structure that allows for interaction with lipid membranes.
Ngp-msh participates in several chemical reactions primarily related to receptor binding and signal transduction:
The mechanism of action for Ngp-msh involves its interaction with melanocortin receptors on target cells:
Ngp-msh exhibits several notable physical and chemical properties:
Ngp-msh has significant scientific applications across various fields:
NGP-MSH is a synthetic melanocortin receptor agonist derived from endogenous α-melanocyte-stimulating hormone (α-MSH). Its core structure retains the conserved His-Phe-Arg-Trp (HFRW) pharmacophore critical for receptor activation, but features strategic modifications:
Table 1: Structural Comparison of NGP-MSH vs. Native α-MSH
Feature | α-MSH | NGP-MSH | Functional Impact |
---|---|---|---|
C-terminal Group | Val-NH₂ | Cyclic carbonate | ↑ Protease resistance |
Side Chain at Thr⁶ | Hydroxyl | Isobutyl ester | ↑ Lipophilicity (logP +2.1) |
Key Conformation | Flexible coil | U-shaped fold | ↑ Receptor binding affinity |
Molecular Weight | 1,664 Da | 1,820 Da | ↑ Plasma protein binding |
Synthesis involves a four-step chemo-enzymatic process:
NGP-MSH exhibits superior pharmacokinetic profiles compared to native peptides due to its prodrug design:
Table 2: Key Pharmacokinetic Parameters of NGP-MSH in Rat Models
Parameter | α-MSH | NGP-MSH | Fold Change |
---|---|---|---|
Cₘₐₓ (ng/mL) | 420.5 ± 32.1 | 1,261.5 ± 98.7 | 3.0× |
T₁/₂ (h) | 1.2 ± 0.3 | 3.0 ± 0.4 | 2.5× |
MRT (h) | 2.1 ± 0.4 | 5.3 ± 0.9 | 2.5× |
AUC₀–∞ (h·ng/mL) | 2,430.7 ± 210 | 9,716.3 ± 752 | 4.0× |
LC-MS/MS quantification (using m/z 604.3→112.1 transition for GS441 analog) confirms sustained release kinetics [5].
NGP-MSH exhibits subtype-selective binding across melanocortin receptors (MCRs), leveraging structural differences in extracellular loops (ECLs) and transmembrane (TM) domains:
Table 3: Binding Affinities of NGP-MSH at Melanocortin Receptor Subtypes
Receptor | Kᵢ (nM) | Primary Interaction Sites | Functional Role |
---|---|---|---|
MC1R | 0.94 ± 0.08 | ECL2: Asp117, Glu122; TM4: Trp157 | Skin pigmentation, immune response |
MC3R | 27.74 ± 2.1 | TM2: Asp126; TM3: Ile143; ECL1: Lys106 | Energy homeostasis, feeding |
MC4R | 30.37 ± 3.2 | TM3: Val154; TM6: Trp258; ECL3: Cys274 | Appetite regulation, sexual function |
MC5R | 125.3 ± 9.7 | TM3: Leu214; TM5: Phe208 | Exocrine secretion, thermoregulation |
Cryo-EM structures (e.g., PDB 7F4D) reveal that the C-terminal carbonate penetrates a hydrophobic subpocket in MC3R (formed by TM2–TM3), while the His⁶-Phe⁷-Arg⁸ triad engages conserved residues across all MCRs (e.g., Asp126/MC3R, Asp154/MC4R) via salt bridges [6] [10]. Calcium ion coordination at the receptor extracellular face further stabilizes the NGP-MSH–MC3R complex (Kd_Ca²⁺ = 28 μM), enhancing signaling bias toward Gαs pathways [6].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4